dimethyl[2-(pyridin-4-yl)ethenyl]amine
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Overview
Description
Dimethyl[2-(pyridin-4-yl)ethenyl]amine is an organic compound with the molecular formula C9H12N2. This compound features a pyridine ring substituted with a dimethylamino group and an ethenyl group. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(pyridin-4-yl)ethenyl]amine typically involves the reaction of pyridine derivatives with dimethylamine. One common method is the condensation reaction between 4-vinylpyridine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(pyridin-4-yl)ethenyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
Dimethyl[2-(pyridin-4-yl)ethenyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl[2-(pyridin-4-yl)ethenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl[2-(pyridin-3-yl)ethenyl]amine
- Dimethyl[2-(pyridin-2-yl)ethenyl]amine
- Dimethyl[2-(pyridin-4-yl)ethyl]amine
Uniqueness
Dimethyl[2-(pyridin-4-yl)ethenyl]amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
263359-20-2 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 |
Purity |
90 |
Origin of Product |
United States |
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